molecular formula C8H8N2O2 B11730657 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11730657
M. Wt: 164.16 g/mol
InChI Key: VMOZYHVKVDSQSS-UHFFFAOYSA-N
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Description

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one is a synthetic intermediate belonging to the class of 1,3-benzoxazinones, privileged N,O-heterocyclic scaffolds with significant relevance in medicinal chemistry and organic synthesis . Research Applications and Value This compound serves as a versatile building block for synthesizing diverse quinazolinones and other fused heterocyclic structures, which are core components in many pharmaceutical agents . The 1,3-benzoxazinone core is recognized for its broad spectrum of biological properties. Based on studies of closely related analogs, this core structure exhibits activities including anticancer , antibacterial , antiviral , and serine protease inhibition . The presence of the amino group at the 5-position offers a specific handle for further functionalization, enabling the creation of targeted libraries for drug discovery and biological screening . Handling and Usage This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Note on Specific Data While the 1,3-benzoxazinone class is well-documented, specific mechanistic or application data for the 5-amino derivative is not available in the current scientific literature. The value of this compound is primarily derived from its role as a synthetic precursor with high potential for generating novel bioactive molecules.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-amino-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H8N2O2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4,9H2,(H,10,11)

InChI Key

VMOZYHVKVDSQSS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2NC(=O)O1)N

Origin of Product

United States

Preparation Methods

Domino Carbonylation–Cyclization of Ortho-Halophenols

A one-step synthesis via palladium-catalyzed carbonylative coupling of ortho-halophenols (e.g., 2-iodophenol) with cyanamide has been developed. The reaction employs Mo(CO)₆ as a CO source, Pd(PPh₃)₄ as a catalyst, and triethylamine as a base in 1,4-dioxane at 65°C for 20 hours. This method achieves moderate to excellent yields (45–90%) and avoids gaseous CO, enhancing safety. For example:

  • 2-Iodophenol reacts with cyanamide to yield 5-amino-1H-benzo[d]oxazin-2(4H)-one (76% yield).

  • Substrates with electron-withdrawing groups (e.g., nitro) exhibit reduced reactivity due to steric and electronic effects.

Table 1: Representative Substrates and Yields

Ortho-HalophenolCatalyst SystemYield (%)
2-IodophenolPd(PPh₃)₄, Mo(CO)₆76
2-Bromo-4-nitrophenolPd(OAc)₂, DPEphos45

Alternative CO Sources

The protocol’s versatility is demonstrated by replacing Mo(CO)₆ with CO-releasing reagents like oxalyl chloride or formic acid, enabling isotopic labeling (e.g., ¹³C-labeled products).

Acid-Catalyzed Cyclization of Anthranilic Acid Derivatives

Reaction with Orthoesters

Anthranilic acids react with orthoesters (e.g., trimethyl orthoformate) under thermal or microwave conditions. Acetic acid catalysis (100°C, 4–48 hours) or microwave irradiation (100°C, 0.75–3 hours) promotes cyclization to 4H-benzo[d]oxazin-4-ones, which are subsequently reduced to the 5-amino derivative.

  • 5-Nitroanthranilic acid and trimethyl orthoformate yield 5-nitro-1H-benzo[d][1,oxazin-2(4H)-one (82% under microwave).

  • Reduction of the nitro group (H₂/Pd-C) affords the 5-amino product.

Table 2: Cyclization Conditions and Outcomes

Anthranilic Acid DerivativeConditionsProduct Yield (%)
5-Nitroanthranilic acidMicrowave, 100°C82
3-Chloroanthranilic acidThermal, AcOH68

Smiles Rearrangement and Aza-Wittig Reactions

Smiles Rearrangement

Alkylamines (e.g., benzylamine) undergo acetylation with chloroacetyl chloride to form 2-chloro-N-substituted acetamides. Reaction with 2-chloro-4-nitrophenol in DMF/NaH induces Smiles rearrangement, yielding 7-nitro-1,4-benzoxazin-3(4H)-ones. Subsequent nitro reduction and acylation furnish 5-amino derivatives.

  • Benzylamine derivatives achieve 70–85% yields post-rearrangement.

Catalytic Aza-Wittig Reaction

A copper-catalyzed aza-Wittig reaction between acid anhydrides and iminophosphoranes generates 4H-benzo[d]oxazin-4-ones. For example, phenylpropiolic anhydride reacts with triphenylphosphine imine under CuI catalysis (60°C, 12 hours) to yield 2-aryl derivatives (65–78%).

Ring-Opening and Functionalization of Phthalides

Phthalides undergo aminolysis with aluminum amides (e.g., Al(NH₂)₃) to form 2-hydroxymethylbenzamides. Hofmann rearrangement (BTI, DMF) cyclizes these intermediates into benzoxazinones.

  • 3-Nitrophthalide converts to 5-nitro-1H-benzo[d]oxazin-2(4H)-one in 61% yield.

Serendipitous Synthesis via HATU-Mediated Coupling

Unexpected formation of benzoxazinones occurs during HATU-mediated coupling of benzothiazole derivatives. For instance, coupling 2-acetamido-4-(benzothiazol-2-yl)-6-methoxyphenoxy)acetic acid with amino acids induces cyclization to 5-amino derivatives (90% yield). Density functional theory (DFT) calculations suggest HATU facilitates α-lactam intermediates, enabling Favorskii-like rearrangements.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsScalability
Palladium CatalysisHigh yields, gas-free CO sourcesCostly catalysts, halogenated wasteModerate
Acid-Catalyzed CyclizationMicrowave compatibilityNitro reduction step requiredHigh
Smiles RearrangementModular substrate designMulti-step synthesisLow
HATU-Mediated CouplingSerendipitous, one-potLimited mechanistic understandingExperimental

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that suggest its potential as an agent for treating bacterial infections. The presence of the amino group enhances its interaction with biological targets, making it a promising candidate for further development in antibiotic therapies.

Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with specific cellular pathways. For instance, it has shown efficacy against several cancer cell lines, including MCF-7 and HeLa cells . The mechanism of action often involves the compound's ability to interact with enzymes or receptors critical for cancer cell survival.

Mechanism of Action
The mechanism by which this compound exerts its biological effects typically involves bioreduction processes that convert the compound into reactive intermediates capable of interacting with cellular macromolecules. This interaction can lead to cytotoxic effects on tumor cells and bacteria alike .

Materials Science

Polymer Synthesis
In materials science, this compound serves as a key intermediate in the synthesis of various polymers and resins. Its unique chemical structure allows for the development of materials with tailored properties, such as enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can lead to innovative applications in coatings and composites .

Organic Synthesis

Synthetic Intermediate
As a versatile synthetic intermediate, this compound is utilized in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and cyclization—makes it valuable in creating diverse chemical entities with potential biological activities . For example, it can be transformed into other benzoxazine derivatives that may possess distinct pharmacological properties.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The researchers found that modifications to the amino group significantly enhanced the compound's efficacy .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer therapeutics, compounds derived from this compound were tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in MCF-7 cells. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
This compound (1002129-69-2) C₈H₈N₂O₂ 164.16 Amino group at position 5 High polarity, potential kinase inhibition
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (N/A) C₉H₉NO₂ 163.18 Methyl group at position 8 Lower density (0.97 g/cm³), synthetic intermediate
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride (815617-83-5) C₁₃H₁₆Cl₂N₂O₂ 303.18 Chloro and piperidinyl groups Enhanced solubility in polar solvents, CNS drug candidate
5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (21744-83-2) C₈H₇NO₃ 165.15 Hydroxy group at position 5 (1,4-oxazine) Antioxidant properties, lower thermal stability
7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (105807-83-8) C₁₀H₁₂N₂O₂ 192.22 Amino and dimethyl groups on 1,4-oxazine Increased steric hindrance, agrochemical applications

Key Observations

Substituent Effects: The amino group in the target compound enhances its polarity compared to methyl- or chloro-substituted analogues (e.g., 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one) . Chloro and piperidinyl substituents (e.g., CAS 815617-83-5) significantly increase molecular weight and solubility, making them suitable for pharmaceutical formulations .

Ring System Variations :

  • 1,3-Benzoxazines (e.g., target compound) exhibit distinct electronic properties compared to 1,4-benzoxazines (e.g., 5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one) due to differences in ring strain and resonance stabilization .

Biological Activity: Amino-substituted benzoxazines are often explored as kinase inhibitors or antimicrobial agents, whereas chloro-piperidinyl derivatives show promise in targeting neurological receptors (e.g., oxytocin antagonists) .

Comparison with Oxadiazole Derivatives

Table 2: Functional Group Impact on Reactivity

Compound Name (CAS) Core Structure Functional Groups Key Reactivity/Applications
This compound Benzoxazinone Amino, carbonyl Nucleophilic substitution, hydrogen bonding
1-(1-Acetylpiperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one (162042-44-6) Benzoxazinone Acetylpiperidinyl, carbonyl High molecular weight (507.59 g/mol), low solubility (<5.08 mg/mL in DMSO)
5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one (1711-88-2) Oxadiazolone Isopropyl, carbonyl Herbicidal activity, thermal stability

Key Observations

  • Oxadiazoles (e.g., 5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one) exhibit higher thermal stability and are widely used in agrochemicals, whereas benzoxazinones are preferred in drug discovery due to their fused aromatic systems .
  • The acetylpiperidinyl group in CAS 162042-44-6 reduces solubility but enhances receptor-binding specificity, contrasting with the unmodified amino group in the target compound .

Biological Activity

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzoxazine ring with an amino group at the 5-position, which enhances its reactivity. Various synthetic routes have been explored to produce this compound, often involving cyclization reactions from appropriate precursors such as anthranilic acids and orthoesters under acidic conditions or microwave-assisted methods .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including proteases, which are crucial in the progression of diseases such as cancer and diabetes .
  • Cytotoxic Effects : Studies indicate that it can induce apoptosis in cancer cells by disrupting cellular processes .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth through enzyme inhibition and membrane disruption .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines (A549, SW-480)
AntimicrobialInhibits growth of bacteria (e.g., MRSA)
Enzyme InhibitionInhibits serine proteases involved in tissue degeneration

Anticancer Activity

A study evaluated the cytotoxic effects of several derivatives of this compound against human lung adenocarcinoma (A549) and colorectal cancer (SW-480) cell lines. The results demonstrated that these compounds could significantly reduce cell viability, with IC50 values indicating their effectiveness compared to conventional chemotherapeutics like Cisplatin .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against various pathogens. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism involves disrupting bacterial cell membranes and inhibiting critical enzymatic functions necessary for bacterial survival .

Enzyme Inhibition Studies

A specific study focused on the inhibitory effects of this compound on human leukocyte elastase. The findings revealed that the compound could act as a substrate inhibitor, potentially offering therapeutic benefits in conditions characterized by excessive elastase activity .

Q & A

Q. What are the standard synthetic routes for preparing 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one?

The compound is typically synthesized via cyclization reactions involving anthranilic acid derivatives. A common approach involves reacting anthranilic acid with benzoyl chloride in pyridine at 0–2°C, followed by neutralization with sodium bicarbonate and recrystallization from ethanol. This method ensures high purity and yields by controlling reaction temperature and stoichiometry . Alternative routes may employ iodine or tert-butyl hydroperoxide (TBHP) as oxidizing agents to facilitate ring closure under reflux conditions .

Q. How are structural and functional group modifications validated in derivatives of this compound?

Characterization relies on a combination of analytical techniques:

  • IR spectroscopy confirms carbonyl (C=O) and amine (N–H) groups.
  • 1H/13C NMR identifies proton environments and substituent positions (e.g., aromatic protons, methyl groups).
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
    Cross-referencing data from these methods ensures structural accuracy, especially when differentiating regioisomers .

Q. What are the critical parameters for optimizing reaction yields during synthesis?

Key factors include:

  • Temperature control : Low temperatures (0–5°C) prevent side reactions during acylation steps .
  • Catalyst selection : TBHP or iodine enhances oxidative cyclization efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., pyridine) improve reagent solubility, while ethanol aids recrystallization .

Advanced Research Questions

Q. How do substituent variations on the benzoxazinone core influence physicochemical and biological properties?

Substituents at the 5-position (e.g., amino groups) significantly alter electronic and steric properties:

  • Electron-donating groups (e.g., –NH2) increase electron density, enhancing reactivity in nucleophilic substitutions.
  • Bulkier groups may reduce solubility but improve metabolic stability. Comparative studies of analogs like 6-amino-8-chloro derivatives highlight how halogenation impacts bioactivity . Computational modeling (e.g., DFT) can predict these effects .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) to confirm connectivity and eliminate ambiguity.
  • HPLC purification to isolate pure fractions before analysis.
  • X-ray crystallography for unambiguous determination of solid-state structures .

Q. What advanced methodologies are used to study the compound’s stability under varying conditions?

  • Accelerated stability testing : Expose the compound to heat, light, and humidity, then monitor degradation via LC-MS.
  • Kinetic studies : Track decomposition rates using UV-Vis spectroscopy under acidic/alkaline conditions.
  • Thermogravimetric analysis (TGA) assesses thermal stability .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays.
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents and compare bioactivity profiles.
  • Molecular docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Salt formation : React with HCl or sodium salts to improve hydrophilicity.
  • Co-solvent systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced bioavailability .

Methodological Challenges and Solutions

Q. How can researchers troubleshoot incomplete cyclization during synthesis?

  • Monitor reaction progress : Use TLC (e.g., hexane:EtOAc 2:1) to detect intermediates.
  • Adjust stoichiometry : Increase equivalents of cyclizing agents (e.g., TBHP).
  • Extend reaction time : Prolong reflux or stirring to drive the reaction to completion .

Q. What techniques validate purity for publication or regulatory compliance?

  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • High-resolution MS (HRMS) : Achieve mass accuracy <5 ppm.
  • HPLC-DAD/ELSD : Ensure ≥95% purity with no detectable impurities .

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